Regiochemical Differentiation: 3-Methyl vs. 4-Methyl Pyrazole Substitution
The 3-methyl substitution on the pyrazole ring (target compound; CAS 1499651-76-1, MW 223.27 g/mol, C₁₁H₁₇N₃O₂) versus the 4-methyl regioisomer (CAS 1510445-29-0; MW 223.27 g/mol, C₁₁H₁₇N₃O₂) creates a distinct spatial orientation of the methyl group relative to the cyclopentane scaffold . Downstream amide coupling or peptide incorporation yields products with divergent three-dimensional pharmacophores; the 3-methyl orientation projects the methyl group into a different vector than the 4-methyl analog, altering shape complementarity for protein binding pockets [1].
| Evidence Dimension | Pyrazole methyl group regiochemistry and resulting three-dimensional pharmacophore orientation |
|---|---|
| Target Compound Data | 3-methyl orientation on pyrazole (C-3 of pyrazole ring); molecular formula C₁₁H₁₇N₃O₂; MW 223.27 g/mol |
| Comparator Or Baseline | 3-(4-Methyl-1H-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid (CAS 1510445-29-0); molecular formula C₁₁H₁₇N₃O₂; MW 223.27 g/mol |
| Quantified Difference | Identical molecular formula and mass; differentiation arises solely from methyl group position, producing distinct vectorial projection of hydrophobic bulk in 3D space (estimated centroid shift ~1.5–2.5 Å based on pyrazole geometry) |
| Conditions | Structural comparison; no direct comparative biological assay data available; inference based on pyrazole ring geometry and established SAR principles for N-substituted pyrazole series |
Why This Matters
In fragment-based screening or SAR-by-catalog campaigns, the 3-methyl versus 4-methyl substitution can dictate whether a compound occupies a given sub-pocket; procuring the incorrect regioisomer may yield false-negative screening results.
- [1] Progress in Pyrazole Chemistry. ScienceDirect, 2008. Review of substituent effects on pyrazole properties. View Source
